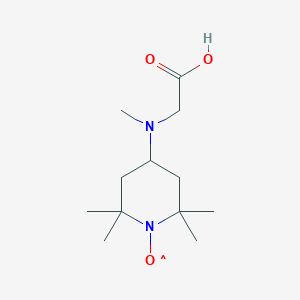

4-(N-Carboxymethyl-N-methylamino)-tempo

Description

Structure

2D Structure

Properties

CAS No. |

139116-75-9 |

|---|---|

Molecular Formula |

C12H23N2O3 |

Molecular Weight |

243.32 g/mol |

InChI |

InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16) |

InChI Key |

KYANGXFSRZOCSW-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |

Other CAS No. |

139116-75-9 |

Synonyms |

4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxymethyl-N-methylamino)-TEMPO 4-CMMA-TEMPO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N-Carboxymethyl-N-methylamino)-tempo

This technical guide provides a comprehensive overview of 4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, a nitroxide radical derivative of TEMPO. Due to the limited specific literature on this compound, this guide combines available data with scientifically informed extrapolations based on related TEMPO derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this functionalized nitroxide spin probe.

Core Compound Identification and Properties

4-(N-Carboxymethyl-N-methylamino)-tempo , also known by its IUPAC name 2-[(1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl)-methylamino]acetic acid, is a stable free radical.[1] The presence of the nitroxide radical is a defining feature of the TEMPO family, conferring paramagnetic properties that are central to its applications.

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 139116-75-9[1][2][3] |

| Molecular Formula | C₁₂H₂₃N₂O₃[1][2][3] |

| Molecular Weight | 243.32 g/mol [1] |

| IUPAC Name | 2-[(1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl)-methylamino]acetic acid[1] |

| Canonical SMILES | CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C[1] |

| InChI Key | KYANGXFSRZOCSW-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with related compounds like 4-Amino-TEMPO and 4-Carboxy-TEMPO. The introduction of a carboxymethyl and a methyl group on the amino nitrogen at the 4-position is expected to influence its polarity and reactivity. The carboxylic acid moiety will impart pH-dependent solubility and provide a site for further functionalization.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound was not identified in the public domain. However, a plausible synthetic route can be designed based on well-established reactions of 4-Amino-TEMPO. The proposed synthesis involves a two-step process starting from the commercially available 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl.

Proposed Synthesis Pathway

The proposed synthesis involves the N-methylation of 4-Amino-TEMPO followed by N-carboxymethylation.

References

An In-depth Technical Guide to 4-(N-Carboxymethyl-N-methylamino)-TEMPO: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly referred to as 4-(N-Carboxymethyl-N-methylamino)-TEMPO, is a stable nitroxide radical belonging to the versatile class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. These compounds are characterized by a sterically hindered nitroxyl radical, which imparts significant stability, allowing them to be isolated and handled under normal laboratory conditions. The substituent at the 4-position of the piperidine ring dictates the specific properties and applications of each derivative. In the case of this compound, the presence of a carboxymethyl and a methylamino group provides a handle for further functionalization and influences its solubility and reactivity, making it a valuable tool in various scientific domains, particularly as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy and as a redox probe in biochemical and electrochemical studies.

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental methodologies and data presentation for researchers in chemistry, biology, and drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of the 2,2,6,6-tetramethylpiperidine-1-oxyl core, functionalized at the 4-position with an N-carboxymethyl-N-methylamino group.

Molecular Structure:

Key Identifiers:

| Property | Value |

| IUPAC Name | 2-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)(methyl)amino)acetic acid |

| CAS Number | 139116-75-9[1][2] |

| Molecular Formula | C12H23N2O3 |

| Molecular Weight | 243.32 g/mol |

While specific experimental data for this derivative is not extensively published, its properties can be inferred from the behavior of structurally similar TEMPO derivatives, such as 4-carboxy-TEMPO and 4-amino-TEMPO. The presence of the carboxylic acid and tertiary amine functionalities suggests that its solubility will be pH-dependent, with increased solubility in aqueous solutions at neutral to basic pH where the carboxyl group is deprotonated.

Synthesis

A general synthetic strategy for this compound involves the modification of a pre-existing 4-substituted TEMPO derivative. A plausible route starts from 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO).

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Reductive Amination: Reaction of 4-oxo-TEMPO with methylamine to form the corresponding secondary amine, 4-(methylamino)-TEMPO.

-

Alkylation: Subsequent alkylation of the secondary amine with an acetic acid derivative, such as bromoacetic acid or ethyl bromoacetate followed by hydrolysis, to introduce the carboxymethyl group.

Alternatively, a more direct approach would be the N-alkylation of 4-methylamino-2,2,6,6-tetramethylpiperidine followed by oxidation of the piperidine nitrogen to the nitroxyl radical.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on known procedures for the synthesis of related TEMPO derivatives. Note: This protocol is a guideline and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 4-methylamino-2,2,6,6-tetramethylpiperidine-1-oxyl

-

Dissolve 4-oxo-TEMPO (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of methylamine (excess, e.g., 3-5 equivalents) in methanol.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute acid (e.g., 1 M HCl) until gas evolution ceases.

-

Make the solution basic with a concentrated base (e.g., 6 M NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 4-methylamino-2,2,6,6-tetramethylpiperidine-1-oxyl (1 equivalent) and a base (e.g., sodium bicarbonate or triethylamine, 2-3 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add a solution of ethyl bromoacetate (1.1-1.5 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of ethanol and water, and add a base (e.g., NaOH or LiOH, 2-3 equivalents) to hydrolyze the ester.

-

Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 6-7.

-

Extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the final product by column chromatography or recrystallization.

Spectroscopic Properties: Electron Paramagnetic Resonance (EPR)

EPR spectroscopy is the primary technique for characterizing nitroxide radicals like this compound. The EPR spectrum provides information about the electronic environment, molecular motion, and interactions of the radical.

Expected EPR Spectrum

In a low-viscosity solvent at room temperature, this compound is expected to exhibit a characteristic three-line EPR spectrum. This arises from the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1), which splits the single resonance into 2I+1 = 3 lines of approximately equal intensity.

The key parameters that can be extracted from the EPR spectrum are the g-factor and the nitrogen hyperfine coupling constant (aN). These parameters are sensitive to the polarity of the solvent and the mobility of the radical.

Typical EPR Parameters for TEMPO Derivatives

| TEMPO Derivative | Solvent | g-factor (isotropic) | aN (Gauss) |

| TEMPO | Toluene | 2.0061 | 15.2 |

| TEMPO | Water | 2.0056 | 17.1 |

| 4-Hydroxy-TEMPO | Water | 2.0056 | 17.0 |

| 4-Carboxy-TEMPO | Water (pH 7) | 2.0055 | 16.0 |

The g-factor is a dimensionless quantity that is characteristic of the radical. The hyperfine coupling constant, aN, is a measure of the interaction between the unpaired electron and the nitrogen nucleus and is sensitive to the local environment.

Experimental Protocol for EPR Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (typically 0.1-1 mM) in the solvent or buffer of interest. For studies involving biomolecules, the spin label is often covalently attached to the molecule of interest.

-

Instrumentation: Use a commercial X-band (approx. 9.5 GHz) EPR spectrometer.

-

Data Acquisition:

-

Transfer the sample solution into a quartz capillary tube or a flat cell.

-

Place the sample in the EPR resonator.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Set the appropriate experimental parameters:

-

Microwave Power: Use a low power (e.g., 1-5 mW) to avoid saturation of the signal.

-

Modulation Frequency: Typically 100 kHz.

-

Modulation Amplitude: Optimize to maximize signal-to-noise without broadening the lines (typically around 1 G).

-

Sweep Width: Set a magnetic field sweep range that covers the entire spectrum (e.g., 100-150 G).

-

Time Constant and Sweep Time: Choose values that result in a good signal-to-noise ratio without distorting the lineshape.

-

-

-

Data Analysis:

-

Record the first-derivative EPR spectrum.

-

Determine the g-factor by comparison with a standard of known g-factor (e.g., DPPH).

-

Measure the hyperfine coupling constant (aN) as the distance between the centers of the first and second lines, or the second and third lines.

-

Simulate the spectrum using software like EasySpin to obtain more accurate parameters, especially for more complex spectra in viscous media or when anisotropic interactions are present.[3]

-

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of electroactive species like TEMPO derivatives.

Expected Redox Behavior

TEMPO derivatives undergo a reversible one-electron oxidation to the corresponding oxoammonium cation and a reversible one-electron reduction to the corresponding hydroxylamine. The redox potential is influenced by the substituent at the 4-position and the nature of the solvent and electrolyte.

For this compound, the presence of the amino and carboxylate groups is expected to influence the redox potentials.

Typical Redox Potentials for TEMPO Derivatives

The following table provides representative redox potentials for the TEMPO+/TEMPO couple for various derivatives. Potentials are typically reported versus a reference electrode like Ag/AgCl or SCE.

| TEMPO Derivative | Solvent/Electrolyte | E1/2 (V vs. Ag/AgCl) |

| TEMPO | Acetonitrile / 0.1 M TBAPF6 | +0.69 |

| 4-Hydroxy-TEMPO | Aqueous buffer (pH 7) | +0.55 |

| 4-Amino-TEMPO | Aqueous buffer (pH 7) | +0.52 |

| 4-Carboxy-TEMPO | Aqueous buffer (pH 7) | +0.65 |

Experimental Protocol for Cyclic Voltammetry

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

-

Sample Preparation:

-

Dissolve this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or 0.1 M KCl in aqueous buffer).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before the experiment and maintain an inert atmosphere during the measurement.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the expected redox events (e.g., from 0 V to +1.0 V and back for oxidation).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram (current vs. potential).

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility and diffusion control of the redox process.

-

-

Data Analysis:

-

Determine the half-wave potential (E1/2) as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for several applications.

Site-Directed Spin Labeling (SDSL)

The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, such as proteins and nucleic acids, via standard bioconjugation chemistries (e.g., carbodiimide coupling to primary amines). Once attached, the TEMPO moiety acts as a reporter group, and EPR spectroscopy can be used to probe:

-

Local Environment: The polarity and mobility of the spin label's immediate surroundings.

-

Structural Dynamics: Changes in the EPR spectrum can reveal conformational changes in the biomolecule upon ligand binding, protein-protein interaction, or changes in environmental conditions.

-

Distance Measurements: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), the distance between two spin labels on the same or different biomolecules can be measured, providing structural constraints.

Redox Probing and Antioxidant Studies

The reversible redox behavior of TEMPO derivatives allows them to act as redox probes to monitor oxidative stress in biological systems. They can also function as antioxidants by scavenging other reactive radical species. The specific redox potential of this compound will determine its efficacy in particular biological environments.

Drug Development

In drug development, functionalized TEMPO derivatives can be used to:

-

Assess Drug-Target Interactions: By labeling a drug molecule or its target protein, changes in the EPR spectrum upon binding can be used to characterize the interaction.

-

Develop Redox-Active Drugs: The antioxidant properties of nitroxides are being explored for therapeutic applications in diseases associated with oxidative stress.

Conclusion

This compound is a promising, yet under-characterized, member of the TEMPO family of stable nitroxide radicals. Its bifunctional nature, with both a carboxylic acid and a tertiary amine, offers versatile opportunities for its application as a spin label and redox probe. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and application based on the well-established chemistry and spectroscopy of related TEMPO derivatives. Further research into the specific properties of this compound is warranted to fully exploit its potential in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

The Definitive Technical Guide to 4-Amino-TEMPO: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a versatile and stable nitroxide radical. This document serves as an essential resource for researchers and professionals in the fields of chemistry, biochemistry, materials science, and drug development.

Core Physical and Chemical Properties

4-Amino-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and is distinguished by the presence of an amino group at the 4-position of the piperidine ring. This modification enhances its utility as a building block for more complex spin labels and functionalized molecules.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 4-Amino-TEMPO, providing a quick reference for experimental planning and execution.

Table 1: Physical Properties of 4-Amino-TEMPO

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₂O | [2] |

| Molecular Weight | 171.26 g/mol | [2][3] |

| Appearance | Orange to red-brown solid, crystals, or needles | [2][4] |

| Melting Point | 33 - 39 °C | [2][5] |

| Boiling Point | 98 °C at 4 mmHg | [5][6] |

| Density | 0.9977 g/cm³ (estimate) | [5][6] |

| Vapor Pressure | 5.47 x 10⁻⁶ mmHg | [3] |

| Solubility | Soluble in water and organic solvents such as methanol and dichloromethane (slightly). | [5][7][8] |

| Storage Temperature | 2 - 8 °C | [2][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 14691-88-4 | [2] |

| PubChem CID | 550942 | [3] |

| InChI | InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | [9] |

| SMILES | CC1(C)CC(N)CC(C)(C)N1[O] | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 4-Amino-TEMPO in research. This section provides protocols for its synthesis, characterization, and a key application in electron paramagnetic resonance (EPR) spectroscopy.

Synthesis of 4-Amino-TEMPO

A common synthetic route to 4-Amino-TEMPO involves the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. A detailed, two-step synthesis is described below.[1]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure.

-

Wash the precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.

-

Mix 500 mg (1.92 mmol) of the product with 20 ml of a 5% sodium carbonate aqueous solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate and cool the solution to 0-4 °C.

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.

-

Allow the mixture to warm to room temperature and leave for 72 hours.

-

Filter the resulting orange suspension.

-

Saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.

Step 2: Synthesis of 4-Amino-TEMPO

-

Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% potassium hydroxide aqueous solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate with potassium carbonate.

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over sodium sulfate, and evaporate the solvent to obtain 4-Amino-TEMPO as a red liquid that crystallizes upon cooling.[1]

Characterization of 4-Amino-TEMPO

The identity and purity of synthesized 4-Amino-TEMPO can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the nitroxide radical, standard ¹H NMR spectra will show very broad, often undetectable, signals. To obtain a meaningful spectrum, the radical can be reduced to the corresponding hydroxylamine.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Amino-TEMPO will show characteristic peaks for the N-H stretching of the primary amine and the C-H stretching of the methyl and methylene groups.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can be used to confirm the molecular weight and elemental composition of the compound.[1]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable radical, 4-Amino-TEMPO exhibits a characteristic three-line EPR spectrum in solution, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[10][11]

Experimental Workflow: Spin Labeling of Biomolecules for EPR Studies

4-Amino-TEMPO is a precursor for various spin-labeling reagents used to study the structure and dynamics of biomolecules. The following workflow outlines the general steps for spin-labeling a protein at a specific cysteine residue.

Caption: Workflow for site-directed spin labeling of a protein with a 4-Amino-TEMPO derivative.

Signaling Pathways and Reaction Mechanisms

4-Amino-TEMPO and its parent compound, TEMPO, are involved in various chemical transformations, acting as catalysts and antioxidants.

Catalytic Cycle of TEMPO-Mediated Oxidation of Alcohols

TEMPO and its derivatives are widely used as catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium salt, which then oxidizes the alcohol.[12]

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discofinechem.com [discofinechem.com]

- 5. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [m.chemicalbook.com]

- 6. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]

- 9. 4-Amino-TEMPO, free radical(14691-88-4)IR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Unveiling the Chemical Reactivity of 4-(N-Carboxymethyl-N-methylamino)-TEMPO: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly abbreviated as 4-(N-Carboxymethyl-N-methylamino)-TEMPO, is a stable nitroxyl radical. As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it shares the characteristic reactivity of this class of compounds, primarily centered around the nitroxyl radical moiety. This technical guide delves into the core chemical mechanism of action of this compound and its derivatives, focusing on their well-established role as catalysts in oxidation reactions. While specific biological signaling pathways for this particular derivative are not extensively documented in the provided context, its chemical reactivity provides a foundation for its potential applications in various scientific domains.

Core Chemical Properties

The fundamental chemical identity of this compound is defined by its molecular structure, which dictates its reactivity.

| Property | Value | Reference |

| Molecular Formula | C12H23N2O | |

| CAS Number | 139116-75-9 |

Mechanism of Action: TEMPO-Mediated Oxidation

The primary and most well-characterized mechanism of action for TEMPO and its derivatives is their role as catalysts in the selective oxidation of alcohols. This process, known as TEMPO-mediated oxidation, involves the conversion of the stable nitroxyl radical to a more reactive oxoammonium ion, which is the key oxidizing species.

The catalytic cycle can be summarized in the following steps:

-

Oxidation of TEMPO: The nitroxyl radical is first oxidized to the N-oxoammonium ion by a stoichiometric primary oxidant, such as sodium hypochlorite (NaOCl).

-

Oxidation of the Alcohol: The N-oxoammonium ion then acts as the active oxidant, reacting with the alcohol substrate to form an aldehyde or ketone. In this step, the N-oxoammonium ion is reduced back to the hydroxylamine form.

-

Regeneration of the Nitroxyl Radical: The resulting hydroxylamine is then re-oxidized by the primary oxidant back to the nitroxyl radical, thus completing the catalytic cycle.

This catalytic cycle allows for the use of TEMPO derivatives in sub-stoichiometric amounts, making it an efficient method for selective oxidations.

An In-depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Spectrum of 4-(N-Carboxymethyl-N-methylamino)-tempo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Electron Paramagnetic Resonance (EPR) characteristics of 4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, a nitroxide spin probe. Due to the limited availability of specific EPR data for this exact compound in the published literature, this guide synthesizes information from closely related and structurally similar TEMPO derivatives, particularly 4-carboxy-TEMPO and other 4-substituted analogues. This approach provides a robust framework for understanding its expected spectral properties and applications.

Introduction to 4-(N-Carboxymethyl-N-methylamino)-tempo as an EPR Spin Probe

This compound belongs to the class of stable nitroxide radicals, which are paramount in EPR spectroscopy for probing molecular dynamics, polarity, and redox processes in biological systems. The unpaired electron is primarily localized on the N-O bond of the piperidine ring, making its EPR spectrum highly sensitive to the local microenvironment. This sensitivity allows researchers to infer information about viscosity, pH, and the presence of reactive oxygen species (ROS). The functional group at the 4-position modifies its solubility and potential for conjugation, making it a versatile tool in drug development and molecular biology.

Expected EPR Spectral Parameters

The EPR spectrum of a nitroxide radical in solution is primarily defined by the g-factor and the hyperfine coupling constant (A) with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which splits the spectrum into three characteristic lines. In anisotropic environments (e.g., frozen solutions or when attached to a large molecule), distinct g and A values for each principal axis (x, y, z) can be resolved.

Table 1: Isotropic EPR Parameters of TEMPO Derivatives in Solution at Room Temperature

| Compound | Solvent | Isotropic g-value (g_iso) | Isotropic Hyperfine Coupling Constant (A_iso) (Gauss) |

| TEMPO | Toluene | 2.0063 | 15.1 |

| 4-hydroxy-TEMPO (TEMPOL) | Water/Glycerol (1:1) | ~2.0056 - 2.0061 | ~16.0 - 17.0 |

| 4-carboxy-TEMPO | Aqueous solution | Not specified | Not specified |

Note: The g-factor is a dimensionless quantity. The hyperfine coupling constant is often reported in Gauss (G) or millitesla (mT), where 1 mT = 10 G.

Table 2: Anisotropic EPR Parameters of TEMPO Derivatives in Frozen Solution

| Compound | Conditions | g_xx | g_yy | g_zz | A_xx (G) | A_yy (G) | A_zz (G) |

| bis-TEMPO–bis-Ketal (bTbK) | Frozen Toluene, 70 K | 2.0105 | 2.0065 | 2.0024 | 6.0 | 6.0 | 35.0 |

| 4-hydroxy-TEMPO (TEMPOL) | Frozen Water/Glycerol, 190 K | ~2.009 | ~2.006 | ~2.002 | ~6.0 | ~6.0 | ~34.0 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality EPR spectra. Below are generalized protocols for sample preparation and EPR data acquisition for nitroxide spin probes like this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of 4-amino-TEMPO. While a specific protocol for the title compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar N-substituted TEMPO derivatives.

Caption: Plausible synthesis workflow for this compound.

Protocol:

-

Dissolve 4-amino-TEMPO in a suitable organic solvent such as acetonitrile.

-

Add a base, for instance, N,N'-diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture to 0°C.

-

Slowly add a solution of ethyl bromoacetate (as an example) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

If an ester was used, perform a subsequent hydrolysis step using a suitable base (e.g., NaOH) to obtain the carboxylic acid.

-

Purify the crude product using column chromatography to yield the final this compound.

EPR Sample Preparation and Data Acquisition

The following are typical parameters for X-band EPR spectroscopy.

For Room Temperature Measurements (in solution):

-

Sample Preparation: Prepare a dilute solution of the nitroxide probe (typically in the µM to low mM range) in the solvent of interest. Degas the sample to remove dissolved oxygen, which can broaden the EPR signal.

-

EPR Tube: Transfer the solution to a standard quartz EPR tube.

-

Spectrometer Settings:

-

Microwave Frequency: ~9.65 GHz

-

Center Field: ~3432 G

-

Sweep Width: 80 G

-

Modulation Amplitude: 1.0 - 2.0 G

-

Microwave Power: 10 - 20 mW

-

Number of Scans: 10 (can be adjusted based on signal-to-noise)

-

Sweep Time: ~12 s

-

Time Constant: ~20 ms

-

For Low Temperature (77 K) Measurements (frozen solution):

-

Sample Preparation: Prepare the sample as for room temperature measurements, often with a cryoprotectant like glycerol to ensure glass formation upon freezing.

-

Freezing: Rapidly freeze the sample in liquid nitrogen.

-

Spectrometer Settings:

-

Microwave Frequency: ~9.65 GHz

-

Center Field: ~3438 G

-

Sweep Width: 150 G

-

Modulation Amplitude: 4.0 G

-

Microwave Power: 0.316 mW (low power to avoid saturation)

-

Number of Scans: 2

-

Sweep Time: 60 s

-

Time Constant: ~1.28 ms

-

Application in Studying Cellular Redox Signaling

TEMPO derivatives are valuable tools for detecting and quantifying reactive oxygen species (ROS) in biological systems. The nitroxide radical can be reduced by cellular antioxidants or oxidized by ROS, leading to a decrease or change in the EPR signal. Specific probes, known as spin traps, react with short-lived radicals to form a more stable nitroxide radical that can be detected by EPR. For instance, the non-paramagnetic precursor 2,2,6,6-tetramethylpiperidine (TEMP) is oxidized by singlet oxygen (¹O₂) to form the stable TEMPO radical, allowing for the quantification of ¹O₂.[1][2]

Caption: Signaling pathway for ROS detection using TEMPO-based EPR probes.

This diagram illustrates two common ways TEMPO derivatives are used in redox biology. In one approach, a non-paramagnetic precursor (spin trap) is oxidized by ROS to the EPR-active nitroxide. In another, the stable nitroxide radical is reduced by cellular antioxidants to an EPR-silent species. Both result in a change in the EPR signal intensity, which can be correlated with the level of oxidative stress or antioxidant capacity.[2]

Conclusion

This compound is a promising EPR spin probe for applications in chemistry, biology, and medicine. While direct experimental data for this specific molecule is scarce, a comprehensive understanding of its likely EPR spectral characteristics and behavior can be extrapolated from the extensive literature on closely related TEMPO derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret EPR experiments using this and similar nitroxide spin probes for studying molecular interactions and cellular processes.

References

redox properties of 4-(N-Carboxymethyl-N-methylamino)-tempo

An In-depth Technical Guide to the Redox Properties of 4-(N-Carboxymethyl-N-methylamino)-TEMPO

Introduction

This compound belongs to the family of stable nitroxide radicals, which are widely recognized for their versatile redox chemistry.[1] These molecules play a crucial role in various applications, including as catalysts for selective oxidation, spin labels in biological systems, and as active components in energy storage devices like redox flow batteries.[2][3] Their utility stems from the stable and reversible one-electron redox couple between the nitroxide radical (TEMPO) and the corresponding oxoammonium cation (TEMPO

+Core Redox Chemistry

The fundamental redox behavior of TEMPO derivatives involves two primary reversible electron transfer processes. The first is the oxidation of the stable nitroxide radical to an oxoammonium cation. The second is the reduction of the nitroxide radical to a hydroxylamine.

These electrochemical transformations are central to the function of TEMPO derivatives in various applications. For instance, in electrocatalytic oxidations, the electrochemically generated oxoammonium cation acts as the primary oxidant.[3][4]

Caption: General redox pathway of TEMPO derivatives.

Quantitative Redox Properties of TEMPO Derivatives

The redox potential and other electrochemical parameters of TEMPO derivatives are significantly influenced by the nature of the substituent at the C4 position of the piperidine ring.[5] While specific data for this compound is not available, the following table summarizes key electrochemical parameters for related water-soluble TEMPO derivatives, providing an expected range of values.

Table 1: Electrochemical Properties of Selected Water-Soluble TEMPO Derivatives

| TEMPO Derivative | Redox Potential (E⁰' vs. Ag/AgCl) | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Constant (k⁰) (cm/s) | Supporting Electrolyte | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-TEMPO | ~0.80 V vs. SHE | 1.08 x 10⁻³ (Oxidation) | 4.01 x 10⁻³ | 0.5 M KCl | [5][6] |

| 4-amino-TEMPO | ~0.74 V vs. SHE | - | 4.45 x 10⁻³ | 0.5 M KCl | [5] |

| 4-carboxy-TEMPO | ~0.83 V vs. SHE | - | - | 0.5 M KCl |[5] |

Note: The redox potential is pH-dependent. The values presented are typically measured at or near neutral pH.[5]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of TEMPO derivatives.[4] It provides information on the redox potentials, reversibility of the electron transfer process, and the diffusion coefficients of the electroactive species.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry Analysis.

Detailed Methodology:

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.5 M KCl in deionized water).[5] Dissolve the TEMPO derivative to a final concentration of 1-5 mM. For derivatives with acidic or basic functional groups, the pH may be adjusted to a desired value. The solution is then purged with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: A standard three-electrode cell is used. A glassy carbon electrode often serves as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[7]

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.2 V) and back. The scan rate can be varied (e.g., 10-200 mV/s) to investigate the kinetics of the electron transfer.[8]

-

Data Analysis: The formal redox potential (E⁰') is calculated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides insight into the reversibility of the redox event; for a reversible one-electron process, ΔEp is theoretically 59 mV.[4] The diffusion coefficient can be calculated from the relationship between the peak current and the square root of the scan rate using the Randles-Sevcik equation.[5]

Antioxidant Activity Assays

The antioxidant or radical scavenging activity of TEMPO derivatives can be assessed through various in vitro assays. These assays typically measure the ability of the compound to neutralize other radical species or inhibit oxidation processes.

Common Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the discoloration of a DPPH radical solution upon addition of the antioxidant. The change in absorbance is monitored spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the pre-formed ABTS radical cation, which is monitored by a decrease in absorbance.

-

Superoxide Dismutase (SOD)-like Activity Assay: This assay evaluates the ability of the TEMPO derivative to scavenge superoxide radicals (O₂⁻•).[9] This is particularly relevant as TEMPO compounds are known to have SOD-mimetic activity.[10]

Signaling Pathways and Applications

The redox properties of TEMPO derivatives are central to their biological and chemical applications. In biological systems, their ability to scavenge reactive oxygen species (ROS) like superoxide is a key mechanism for their anti-inflammatory and cytoprotective effects.[9]

Caption: Antioxidant mechanism of TEMPO derivatives.

In drug development, the modification of the TEMPO scaffold, such as the introduction of a carboxymethyl-N-methylamino group, can be used to modulate pharmacokinetic properties, target specific cellular compartments, and enhance therapeutic efficacy.[11]

Conclusion

This compound, as a member of the TEMPO family, is expected to exhibit rich redox chemistry characterized by reversible one-electron transfer processes. While specific quantitative data for this compound is sparse in the literature, the properties of its analogs provide a strong foundation for understanding its behavior. The experimental protocols and theoretical frameworks presented in this guide offer a comprehensive starting point for researchers and professionals seeking to investigate and utilize the redox properties of this and related nitroxide radicals. Further experimental work is necessary to fully elucidate the specific electrochemical parameters and antioxidant capacity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

introduction to TEMPO derivatives for spin labeling

An In-depth Technical Guide to TEMPO Derivatives for Spin Labeling

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Concepts of TEMPO-Based Spin Labeling

Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides insights into the structure, dynamics, and environmental properties of biomolecules.[1] The method involves attaching a paramagnetic probe, or "spin label," to a specific site within a protein or nucleic acid. The most widely used class of spin labels are nitroxides, particularly derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO.[2][3]

Most biomolecules are diamagnetic (they lack unpaired electrons) and are therefore "invisible" to Electron Paramagnetic Resonance (EPR) spectroscopy.[4] By introducing a TEMPO derivative, a stable radical with an unpaired electron, a paramagnetic center is created that EPR spectroscopy can sensitively detect.[4][5] The stability of the TEMPO radical is conferred by the four methyl groups adjacent to the nitroxide, which sterically protect it from reduction and other decomposition pathways.[2][6]

The power of SDSL-EPR lies in the sensitivity of the nitroxide EPR spectrum to the rotational motion of the label.[7] When the spin label is attached to a biomolecule, its motion is constrained by the local environment. The resulting EPR spectral line shape provides detailed information on the mobility of the label, which in turn reports on the structure and dynamics of the surrounding protein or nucleic acid backbone.[7][8] This allows researchers to probe local dynamics, solvent accessibility, and conformational changes in biomolecules.[2][9]

Part 2: The Chemistry of TEMPO Derivatives

The versatility of TEMPO for spin labeling stems from the ability to functionalize the piperidine ring with various reactive groups. This allows for covalent attachment to specific functional groups within a biomolecule. The choice of derivative is critical and depends on the target biomolecule and the desired site of labeling.

Common Functional Groups on TEMPO Derivatives:

-

Maleimide: Highly specific for thiol groups, making it the most common choice for labeling cysteine residues in proteins.[10][11] Site-directed mutagenesis is often used to introduce a unique cysteine at the desired labeling position.

-

Isocyanate and Isothiocyanate: React with primary amines, such as the N-terminus of proteins or amino-modified nucleic acids.[12][13] 4-isocyanato-TEMPO is a common reagent for labeling 2'-amino-modified RNA.[8][12]

-

Azide: Used in "Click Chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This bioorthogonal reaction allows for highly efficient and specific labeling of biomolecules that have been modified to contain an alkyne group.[4]

-

Carboxylic Acid/Amine: These can be coupled to corresponding groups on a biomolecule using standard peptide coupling chemistry (e.g., with EDC/NHS) to form amide bonds. The TEMPO derivative TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) is an unnatural amino acid that can be incorporated directly into peptides during solid-phase synthesis.[11]

The selection of a specific TEMPO derivative is a critical step in the experimental design process. The following decision-tree diagram illustrates a logical workflow for choosing an appropriate labeling strategy.

Caption: A decision-tree diagram for selecting a TEMPO spin labeling strategy.

Part 3: Experimental Protocols

Detailed and consistent protocols are essential for successful and reproducible spin labeling. Below are methodologies for common labeling procedures cited in the literature.

Protocol 1: Cysteine-Specific Labeling of Proteins with Maleimido-TEMPO

This protocol is adapted from methodologies used for studying protein structure and interactions.[10]

-

Protein Preparation: The target protein, containing a single accessible cysteine residue, is purified to high homogeneity. The protein concentration should be between 80-120 µM in a suitable buffer (e.g., 20 mM Tris pH 7.2, 150 mM NaCl).[10]

-

Reduction of Cysteine: To ensure the cysteine thiol is free and reactive, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 0.5 mM.[10] Some protocols recommend a 10-fold molar excess of DTT, followed by its removal via a desalting column before adding the label.[14]

-

Labeling Reaction: Prepare a stock solution of 4-Maleimido-TEMPO in a compatible organic solvent like 100% ethanol or DMSO.[10] Add the label to the protein solution in a 2.5 to 10-fold molar excess.[10][14]

-

Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle shaking or nutation.[10] For some proteins, incubation can be extended to 4 hours or overnight at 4°C.

-

Removal of Excess Label: After incubation, the unreacted, free spin label must be removed. This is crucial for accurate EPR analysis and is typically achieved using a gravity desalting column (e.g., NAP column) or dialysis.[10]

-

Verification: The success of the labeling can be confirmed by EPR spectroscopy or mass spectrometry. The protein concentration is re-measured after purification.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides via Click Chemistry

This protocol details the copper-free click chemistry approach for labeling oligonucleotides modified with a DBCO (dibenzocyclooctyne) group.[4]

-

Oligonucleotide Preparation: Dissolve 100 nmol of the DBCO-labeled oligonucleotide in a suitable buffer, such as PBS at pH 7.4.[4]

-

Label Preparation: Prepare a 100 mM stock solution of TEMPO-TEG Azide in DMSO.[4]

-

Labeling Reaction: Add 4 µL of the 100 mM TEMPO-TEG Azide stock solution to the oligonucleotide solution.[4]

-

Incubation: Let the reaction proceed for 1 hour at room temperature.[4]

-

Purification:

-

Add 60 µL of 3 M Sodium Acetate and mix well.[4]

-

Add 1 mL of cold ethanol, mix, and chill for 30 minutes at -20°C to -70°C to precipitate the oligonucleotide.[4]

-

Centrifuge for 10 minutes at high speed (e.g., 13,500 rpm).[4]

-

Decant the supernatant, wash the pellet twice with cold ethanol, and air dry.[4]

-

-

Verification: Conjugation efficiency can be analyzed by reverse-phase HPLC (RP-HPLC). This method has been shown to result in virtually quantitative conjugation.[4]

General Experimental Workflow

The following diagram illustrates the general workflow for a typical site-directed spin labeling experiment, from initial protein or nucleic acid preparation to the final data analysis.

Caption: General experimental workflow for a site-directed spin labeling (SDSL) study.

Part 4: Data Presentation and Interpretation

The primary data from an SDSL experiment is the EPR spectrum. The shape of this spectrum is highly sensitive to the rotational correlation time (τcorr) of the nitroxide label.[7] This relationship is the basis for interpreting the local environment of the label.

-

Fast Motion (τcorr < 0.1 ns): When the label is in a highly flexible or solvent-exposed region, it tumbles rapidly. This averages out the anisotropic magnetic interactions, resulting in a sharp, three-line spectrum characteristic of a small molecule in a low-viscosity solution.[1][7]

-

Slow Motion (τcorr > 20 ns): If the label is rigidly held within a structured region of the biomolecule, its motion is restricted and slow. This results in a broad, anisotropic "powder pattern" spectrum.[7]

-

Intermediate Motion: Labels in semi-flexible environments exhibit spectra with features intermediate between the fast and slow regimes.

The following diagram illustrates the logical relationship between the spin label's environment and the resulting EPR spectrum.

Caption: Relationship between the spin label's environment and the observed EPR spectrum.

Quantitative Data Summary

The efficiency and conditions of labeling reactions, as well as the impact of the label on the biomolecule, are critical parameters. The following tables summarize quantitative data from the literature.

Table 1: Summary of Common TEMPO Spin Labeling Reaction Conditions

| Biomolecule Type | TEMPO Derivative | Target Moiety | Molar Excess (Label:Molecule) | Reaction Time & Temperature | Conjugation Efficiency | Reference |

|---|---|---|---|---|---|---|

| Protein | 4-Maleimido-TEMPO | Cysteine | 2.5 : 1 | 2 hours @ Room Temp | Not specified | [10] |

| Oligonucleotide | TEMPO Azide | 5'-Alkyne | Not specified | 4 hours @ Room Temp | Virtually Quantitative | [4] |

| Oligonucleotide | TEMPO-TEG Azide | 5'-DBCO | ~40 : 1 | 1 hour @ Room Temp | Essentially Quantitative | [4] |

| Protein | MTSL | Cysteine | 10 : 1 | 1-4 hours, agitated | Not specified |[14] |

Table 2: Biophysical Effects of TEMPO Labeling on DNA Duplexes

| Labeled Nucleoside | Linkage to TEMPO | Effect on Duplex Stability (ΔTm) | Accommodation in B-DNA | Reference |

|---|---|---|---|---|

| TA | Direct | Minor destabilization | Yes | [15][16] |

| UA | Urea | Major destabilization (>10 °C decrease) | Yes | [15][16] |

| UC | Urea | Minor destabilization | Yes |[15][16] |

Part 5: Applications in Research and Drug Development

The insights gained from TEMPO spin labeling are valuable across basic research and pharmaceutical development.

-

Mapping Protein and Nucleic Acid Structure: By labeling two sites on a biomolecule, the distance between the labels (from 0.5 to >10 nm) can be measured using pulsed EPR techniques like DEER or PELDOR, providing crucial structural constraints.[2][11]

-

Characterizing Conformational Changes: SDSL-EPR is exceptionally well-suited to study dynamic processes, such as a protein changing its shape upon binding to a ligand, substrate, or drug molecule.[9][17]

-

Probing Biomolecular Interactions: Labeling one molecule in a complex can report on the binding interface and the local environmental changes that occur upon interaction.

-

Drug Discovery: The technique can be used to characterize the binding mode of small molecules and to understand how they allosterically modulate the function of a target protein by altering its conformational dynamics.[18]

-

Investigating Protein Folding: SDSL-EPR can monitor the changes in local structure and dynamics as a protein folds into its native conformation.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. TEMPO - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. TEMPO Spin Label Olligo Modification [biosyn.com]

- 6. Radical (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]

- 8. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]

- 9. Capturing protein dynamics across timescales with site-directed spin labeling electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spin-Label Experiments. [bio-protocol.org]

- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [guidechem.com]

Solubility of 4-(N-Carboxymethyl-N-methylamino)-TEMPO in Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(N-Carboxymethyl-N-methylamino)-TEMPO, a nitroxide radical of significant interest in various research and development fields. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this guide also offers insights into the physicochemical properties of closely related TEMPO derivatives and outlines a general experimental protocol for determining solubility in various buffer systems.

Introduction to this compound

This compound belongs to the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. These compounds are stable free radicals characterized by the presence of a nitroxide group. The substituent at the 4-position of the piperidine ring significantly influences the molecule's physicochemical properties, including its solubility. The presence of a carboxymethyl and a methylamino group at this position in this compound suggests a degree of hydrophilicity and potential for solubility in aqueous buffer systems, which is crucial for its application in biological and pharmaceutical research.

Physicochemical Properties

For comparative purposes, the table below summarizes the known physicochemical properties of the parent compound, 4-Amino-TEMPO.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N₂O | --INVALID-LINK-- |

| Molecular Weight | 171.26 g/mol | --INVALID-LINK-- |

| Appearance | Orange solid | --INVALID-LINK-- |

| Melting Point | 33 - 36 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in Dichloromethane and Methanol | --INVALID-LINK-- |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in specific buffers, a standardized experimental protocol should be followed. The following outlines a general method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given buffer at a specified temperature.

Materials:

-

This compound

-

Selected buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl, citrate buffer) at various pH values

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or EPR spectroscopy)

-

Calibrated pH meter

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each buffer condition.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the aliquot through a 0.22 µm filter.

-

-

Quantification:

-

Dilute the clear supernatant with the corresponding buffer to a concentration that falls within the linear range of the chosen analytical method.

-

Measure the concentration of this compound in the diluted samples using a validated analytical technique.

-

UV-Vis Spectrophotometry: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

-

HPLC: Inject the sample onto a suitable column and quantify the analyte peak area against a standard curve.

-

EPR Spectroscopy: As a stable radical, its concentration can be determined by comparing the double integral of its EPR spectrum to that of a standard of known concentration.

-

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration of the triplicate samples, taking into account the dilution factor.

-

Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct, quantitative data on the solubility of this compound in various buffers remains to be published, its chemical structure suggests at least moderate aqueous solubility. For researchers and drug development professionals requiring precise solubility data for their specific applications, it is imperative to perform experimental determinations. The general protocol provided in this guide serves as a robust starting point for such investigations. The resulting data will be critical for formulating solutions for in vitro and in vivo studies, as well as for understanding the compound's behavior in biological systems.

Foundational Research on Nitroxide Radical Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxide radicals are a class of stable organic free radicals that have become indispensable tools in biomedical research and drug development. Their unique paramagnetic properties make them highly versatile probes for studying molecular structure, dynamics, and cellular redox environments. This technical guide provides an in-depth overview of the foundational principles of nitroxide radical probes, their key applications, and the experimental methodologies that underpin their use.

Core Principles of Nitroxide Radical Probes

The utility of nitroxide radicals stems from the presence of a stable, unpaired electron in the N-O bond. This unpaired electron makes them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that is highly specific for paramagnetic species. The spectral characteristics of a nitroxide probe are exquisitely sensitive to its local environment, including solvent polarity, viscosity, and the presence of other paramagnetic species. This sensitivity is the basis for their use as molecular reporters.

A key feature of nitroxide radicals is their ability to exist in a redox equilibrium with their corresponding hydroxylamine (reduced form) and oxoammonium cation (oxidized form). This redox cycling allows them to act as probes for cellular redox status and as antioxidants.[1]

Key Applications and Experimental Protocols

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for detecting and characterizing nitroxide radical probes. The shape and parameters of the EPR spectrum provide a wealth of information about the probe's environment and dynamics.

SDSL is a powerful technique for studying the structure and conformational changes of proteins and other biomolecules.[2] It involves the introduction of a nitroxide spin label at a specific site within the molecule of interest.

Experimental Protocol: Site-Directed Spin Labeling (SDSL) of Proteins

-

Protein Preparation:

-

Perform site-directed mutagenesis to introduce a cysteine residue at the desired labeling site. If the protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid like alanine or serine.

-

Express and purify the cysteine-mutant protein.

-

-

Reduction of Cysteine Residues:

-

Incubate the purified protein with a 5- to 10-fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), for 30 minutes at room temperature to ensure the cysteine thiol group is in its reduced state.

-

Remove the reducing agent using a desalting column or dialysis.

-

-

Spin Labeling Reaction:

-

Immediately after removing the reducing agent, add a 10-fold molar excess of a sulfhydryl-specific nitroxide spin label reagent (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, MTSL) to the protein solution.

-

Incubate the reaction mixture with gentle agitation for 1 to 4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein and the labeling site.

-

-

Removal of Unreacted Spin Label:

-

Remove the excess, unreacted spin label from the protein solution using a desalting column or extensive dialysis.

-

-

EPR Spectroscopy:

-

Concentrate the spin-labeled protein to the desired concentration for EPR analysis.

-

Record the continuous-wave (cw-EPR) spectrum to assess the mobility of the spin label, which provides information about the local protein structure.

-

For distance measurements between two spin-labeled sites, perform pulsed EPR techniques like Double Electron-Electron Resonance (DEER).

-

DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels in the range of 1.5 to 8 nanometers, and in some cases up to 16 nm.[3][4] This provides valuable information about the global structure and conformational changes of biomolecules.[1][5]

Experimental Protocol: DEER Spectroscopy

-

Sample Preparation:

-

Prepare a doubly spin-labeled protein sample as described in the SDSL protocol.

-

The sample should be in a deuterated solvent to increase the phase memory time (Tm), which is crucial for detecting longer distances.

-

Flash-freeze the sample in liquid nitrogen to create a glassy matrix.

-

-

EPR Spectrometer Setup:

-

Use a pulsed EPR spectrometer equipped for DEER experiments.

-

Set the temperature to a low value, typically between 50-80 K, to minimize spin relaxation.

-

-

DEER Pulse Sequence:

-

Apply a four-pulse DEER sequence, which consists of a pump pulse at one frequency to excite one set of spins and a three-pulse refocused echo sequence at a second frequency to detect the dipolar coupling between the two sets of spins.

-

-

Data Acquisition:

-

Vary the time delay between the pump and detection pulses to record the dipolar evolution of the spin echo.

-

-

Data Analysis:

-

The resulting DEER trace is a time-domain signal that shows the dipolar modulation.

-

Process the data to remove the background decay and then perform a mathematical transformation (e.g., Tikhonov regularization) to obtain the distance distribution between the two spin labels.

-

In Vivo Redox Imaging with Magnetic Resonance Imaging (MRI)

Nitroxide radicals can also be used as contrast agents in MRI to non-invasively visualize the redox status of tissues and organs in living organisms.[6] The paramagnetic nitroxide enhances the relaxation of water protons, leading to a change in the MRI signal. The reduction of the nitroxide to its diamagnetic hydroxylamine form by endogenous reducing agents leads to a loss of this contrast enhancement, and the rate of this signal decay provides a measure of the local redox environment.[7]

Experimental Protocol: In Vivo Redox Imaging with Nitroxide Probes and MRI

-

Animal Preparation:

-

Anesthetize the animal (e.g., a mouse or rat) and place it in the MRI scanner.

-

Insert a catheter into a suitable blood vessel (e.g., tail vein) for the administration of the nitroxide probe.

-

-

MRI Acquisition:

-

Acquire pre-injection (baseline) T1-weighted MR images of the region of interest.

-

Inject the nitroxide probe (e.g., 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl, carbamoyl-PROXYL) intravenously at a specified dose.[6]

-

Immediately after injection, begin acquiring a series of dynamic T1-weighted MR images over a period of time (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Measure the signal intensity in different regions of interest (e.g., specific organs) in the post-injection images.

-

Plot the change in signal intensity over time for each region.

-

The rate of decay of the MRI signal enhancement corresponds to the rate of reduction of the nitroxide probe, providing a measure of the tissue's redox status.

-

Spin Trapping of Reactive Radicals

Spin trapping is a technique used to detect and identify short-lived, highly reactive free radicals.[8] It involves the use of a "spin trap," a diamagnetic molecule that reacts with the unstable radical to form a more stable nitroxide radical adduct. This adduct can then be detected and characterized by EPR spectroscopy.

Experimental Protocol: Spin Trapping of Superoxide Radicals

-

Reaction Setup:

-

In an EPR-compatible tube, combine the system that generates the radical of interest (e.g., xanthine/xanthine oxidase for superoxide generation).

-

Add the spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture.

-

-

EPR Spectroscopy:

-

Immediately place the sample in the cavity of an EPR spectrometer.

-

Record the EPR spectrum. The resulting spectrum will be a characteristic signal of the DMPO-superoxide adduct.

-

-

Spectral Analysis:

-

Analyze the hyperfine splitting pattern and the g-factor of the EPR spectrum to confirm the identity of the trapped radical. The spectrum of the DMPO-OOH adduct is distinct from that of other radical adducts.

-

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used nitroxide radical probes.

| Nitroxide Probe | Ring Structure | In Vitro Reduction Rate Constant (with ascorbate) (M⁻¹s⁻¹) | In Vivo Half-life in Blood (minutes) |

| TEMPO | Piperidine | High | ~5-10 |

| TEMPOL | Piperidine | High | ~5-10 |

| Carboxy-PROXYL | Pyrrolidine | Low | ~20-30 |

| Carbamoyl-PROXYL | Pyrrolidine | Low | ~20-30 |

Table 1: Comparative Reduction Rates of Common Nitroxide Probes. Data synthesized from multiple sources indicating general trends.[9][10]

| Parameter | Typical Value Range for Nitroxides | Description |

| g-factor (isotropic) | 2.0055 - 2.0065 | A dimensionless constant that is a characteristic of the radical's electronic environment. |

| Aiso (¹⁴N) | 14 - 17 G (Gauss) | The isotropic hyperfine coupling constant for the nitrogen nucleus, which reflects the electron spin density on the nitrogen atom. |

| T1 (Spin-Lattice Relaxation Time) | Microseconds (µs) | The time constant for the return of the spin system to thermal equilibrium with its surroundings (the "lattice"). |

| T2 (Spin-Spin Relaxation Time) | Nanoseconds (ns) to microseconds (µs) | The time constant for the decay of the transverse magnetization, influenced by interactions between spins. |

Table 2: Typical EPR Spectral Parameters for Nitroxide Radicals.

| Labeled Protein | Labeled Residues | Measured Distance (Å) | Reference |

| T4 Lysozyme | 65 / 80 | 32 | [5] |

| T4 Lysozyme | 61 / 135 | 40 | [5] |

| GroEL | R268C | 20 - 100 | [1] |

| GroEL | E315C | 30 - 160 | [1] |

Table 3: Examples of DEER Distance Measurements in Proteins.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Nitroxide radical probes are powerful and versatile tools for investigating a wide range of biological phenomena at the molecular and cellular levels. Their unique properties, coupled with advanced spectroscopic and imaging techniques, provide invaluable insights for researchers, scientists, and drug development professionals. A thorough understanding of the foundational principles and experimental methodologies outlined in this guide is essential for the successful application of these remarkable molecular spies.

References

- 1. Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Room-Temperature Distance Measurements of Immobilized Spin-Labeled Protein by DEER/PELDOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo visualization of redox status by high-resolution whole body magnetic resonance imaging using nitroxide radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spin trapping - Wikipedia [en.wikipedia.org]

- 9. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Cysteine Residues with TEMPO Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific labeling of cysteine residues in proteins with TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) derivatives, focusing on the widely used methanethiosulfonate spin label (MTSL). This technique, known as site-directed spin labeling (SDSL), is a powerful tool in structural biology and drug development for investigating protein structure, dynamics, and interactions.

Introduction to Site-Directed Spin Labeling (SDSL)

Site-directed spin labeling (SDSL) is a biochemical technique that introduces a paramagnetic spin label, most commonly a nitroxide-containing molecule like MTSL, to a specific site within a protein.[1][2] This is typically achieved by first introducing a unique cysteine residue at the desired location through site-directed mutagenesis, after which the sulfhydryl group of the cysteine is covalently modified with a thiol-specific spin label.[1][3] The unpaired electron of the nitroxide radical serves as a reporter group that can be detected by electron paramagnetic resonance (EPR) spectroscopy.[2]

The EPR spectrum of the spin label is sensitive to its local environment, providing information on:

-

Solvent accessibility: The accessibility of the labeled site to the surrounding solvent.[3]

-

Local dynamics: The mobility of the spin label, which reflects the flexibility of the protein backbone and side chains in that region.[4]

-

Inter-residue distances: By introducing two spin labels, the distance between them (typically in the range of 8 to 80 Å) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).[4]

-

Conformational changes: Changes in protein conformation upon ligand binding or other perturbations can be monitored by observing changes in the EPR spectrum.

This information is invaluable for understanding protein function, validating computational models, and screening for drug candidates that induce specific conformational changes. In drug discovery, reactive cysteine profiling can be a powerful tool for identifying potential targets for covalent inhibitors.[5]

Quantitative Data Summary

The efficiency of the labeling reaction is critical for the success of SDSL experiments. The following table summarizes key quantitative parameters for the labeling of cysteine residues with MTSL, compiled from various sources.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| MTSL Molar Excess | 5x - 50x over protein | Higher excess (e.g., 20x-50x) is often used to ensure complete labeling, especially for less accessible sites or membrane proteins. A 3:1 label-to-cysteine ratio has been shown to be sufficient for accessible sites. | [3][6][7][8] |

| Protein Concentration | 0.1 - 1 mM | Lower concentrations can help prevent non-specific intermolecular interactions. For NMR studies, concentrations up to 300 µM are common. | [3][9] |

| Reaction pH | 7.0 - 8.5 | The reaction is faster at slightly basic pH as it requires the deprotonation of the cysteine's sulfhydryl group. However, pH values above neutral may lead to hydrolysis of MTSL. | [6][10][11] |

| Reaction Temperature | 4°C to Room Temperature (~25°C) | Room temperature reactions are faster, but 4°C is preferred for less stable proteins. | [1] |

| Reaction Time | 1 hour to overnight (12-24 hours) | Reaction time depends on the accessibility of the cysteine residue, temperature, and protein stability. For membrane proteins, overnight incubation is common. | [1][6][10] |

| Reducing Agent (pre-labeling) | 2-10 mM DTT or TCEP | Used to reduce any existing disulfide bonds to ensure the cysteine thiol is available for labeling. DTT must be removed before adding MTSL. | [6][7][12] |

| Labeling Efficiency | >90-95% | Can be assessed by Mass Spectrometry (MALDI-TOF or ESI-MS) or EPR spectroscopy. Mass spectrometry will show a mass increase of approximately 184-186 Da per labeled cysteine. | [3][6][8][12] |

Experimental Protocols

Materials

-

Purified protein with a single, accessible cysteine residue.

-

(1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Labeling Buffer: e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.8. The buffer should be free of primary amines and thiols.[3]

-

Solvent for MTSL stock: Acetonitrile or DMSO.

-

Desalting columns (e.g., PD-10) or spin columns for buffer exchange and removal of excess reagents.[1][3]

Protocol 1: Labeling of a Soluble Protein

This protocol is adapted from established methods for labeling soluble proteins for structural studies.[3][6]

1. Protein Preparation and Reduction of Disulfides: a. Prepare the purified protein in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). b. To ensure the target cysteine is in its reduced state, add DTT to a final concentration of 10 mM. c. Incubate for at least 1 hour at room temperature or overnight at 4°C.[6]

2. Removal of Reducing Agent: a. Remove the DTT from the protein solution using a desalting column (e.g., HiPrep 26/10) pre-equilibrated with the labeling buffer (without DTT).[6] This step is crucial as DTT will react with MTSL.

3. Preparation of MTSL Stock Solution: a. Prepare a 100-200 mM stock solution of MTSL in acetonitrile or ethanol.[3][6] This solution should be stored at -20°C and protected from light.[7]

4. Labeling Reaction: a. Immediately after DTT removal, add the MTSL stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein concentration.[3] b. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle agitation, protected from light.[6]

5. Removal of Excess MTSL: a. To stop the reaction and remove unreacted MTSL, pass the reaction mixture through a desalting column equilibrated with the final experimental buffer.[6] Alternatively, for smaller volumes, spin columns can be used.[3]